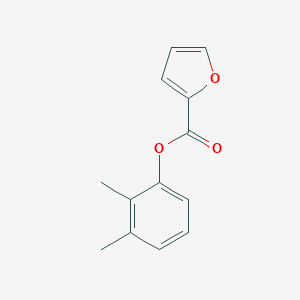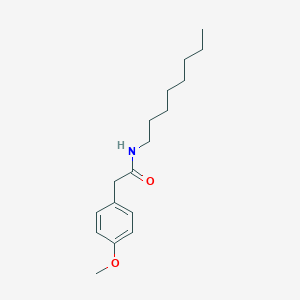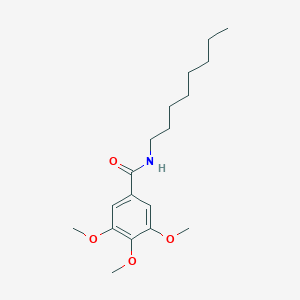![molecular formula C24H18ClNO3 B402739 4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE](/img/structure/B402739.png)
4'-METHYL-[1,1'-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a biphenyl core, a chlorophenyl group, and an isoxazole ring, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of 4’-methylbiphenyl-4-boronic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mécanisme D'action
The mechanism of action of 4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Methoxybiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- 4’-Ethylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
4’-Methylbiphenyl-4-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of the methyl group on the biphenyl core, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C24H18ClNO3 |
|---|---|
Poids moléculaire |
403.9g/mol |
Nom IUPAC |
[4-(4-methylphenyl)phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-7-9-17(10-8-15)18-11-13-19(14-12-18)28-24(27)22-16(2)29-26-23(22)20-5-3-4-6-21(20)25/h3-14H,1-2H3 |
Clé InChI |
ANNQLKAUEKURAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402656.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402659.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B402660.png)




![N-[4-(1-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B402667.png)



![2-(4-methoxyphenyl)-N-(8-{[(4-methoxyphenyl)acetyl]amino}octyl)acetamide](/img/structure/B402675.png)


